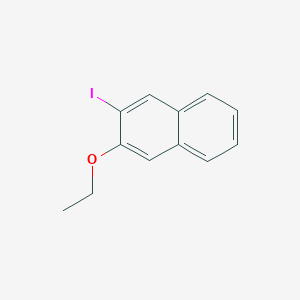

2-Ethoxy-3-iodonaphthalene

Description

2-Ethoxy-3-iodonaphthalene is a naphthalene derivative with an ethoxy group (-OCH₂CH₃) at the 2-position and an iodine atom at the 3-position. This compound combines the steric and electronic effects of both substituents, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s role as a superior leaving group . The ethoxy group, being electron-donating via resonance, activates the aromatic ring toward electrophilic substitution, while the iodine atom exerts an electron-withdrawing inductive effect, creating a unique regiochemical environment.

Properties

Molecular Formula |

C12H11IO |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

2-ethoxy-3-iodonaphthalene |

InChI |

InChI=1S/C12H11IO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2H2,1H3 |

InChI Key |

AVASCAZOUHAGSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-iodonaphthalene typically involves the iodination of 2-ethoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: While specific industrial production methods for 2-Ethoxy-3-iodonaphthalene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-iodonaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form 2-ethoxynaphthalene.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution: Products include 2-ethoxy-3-substituted naphthalenes.

Oxidation: Products include 2-ethoxy-3-naphthaldehyde or 2-ethoxy-3-naphthoic acid.

Reduction: The major product is 2-ethoxynaphthalene.

Scientific Research Applications

2-Ethoxy-3-iodonaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate the interactions of naphthalene derivatives with biological macromolecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-iodonaphthalene largely depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the naphthalene ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Amino-3-iodonaphthalene

- Structure: Substitutes the ethoxy group with an amino (-NH₂) group at the 2-position.

- Electronic Effects: The amino group is a stronger electron donor than ethoxy, significantly increasing ring activation. This enhances reactivity in electrophilic substitution but may reduce stability under oxidative conditions .

- Applications: Likely used in pharmaceutical intermediates (e.g., analogs of drospirenone-related compounds, as seen in ), where amino functionality enables further derivatization.

1-Chloronaphthalene

- Structure : Chlorine substituent at the 1-position.

- Electronic Effects : Chlorine is less electron-withdrawing than iodine, resulting in milder deactivation of the aromatic ring. This makes 1-chloronaphthalene less reactive in substitution reactions compared to 2-ethoxy-3-iodonaphthalene .

- Applications : Primarily used as a solvent or in dielectric fluids, contrasting with the synthetic versatility of iodinated naphthalenes.

Naphthalen-1-ol (1-Hydroxynaphthalene)

Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k)

- Structure: A naphthalene derivative with a complex allyloxy-p-tolyl substituent and an amino acid ester side chain.

- Electronic Effects : The allyloxy group introduces steric hindrance and moderate electron donation, while the ester group deactivates the ring. This contrasts with the simpler electronic profile of 2-ethoxy-3-iodonaphthalene .

- Applications : Likely used in peptide or steroid conjugates (e.g., ’s 3l), highlighting the role of naphthalene scaffolds in bioactive molecule design.

Physicochemical and Reactivity Comparisons

Key Observations :

- Iodine vs. Chlorine : Iodine’s larger atomic radius and lower electronegativity make it a better leaving group, favoring cross-coupling reactions over chlorine .

- Ethoxy vs. Amino: Ethoxy provides moderate activation without the strong basicity of amino groups, reducing side reactions in acidic conditions .

- Steric Effects : Bulky substituents (e.g., in 3k and 3l from ) reduce reaction rates compared to smaller groups like ethoxy or iodine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.